2-amino-N-(2-chloro-6-methylphenyl)acetamide hydrochloride
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Overview
Description
“2-amino-N-(2-chloro-6-methylphenyl)acetamide hydrochloride” is a chemical compound with the CAS Number: 1221722-95-7 . It has a molecular weight of 235.11 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H11ClN2O.ClH/c1-6-2-3-8(7(10)4-6)12-9(13)5-11;/h2-4H,5,11H2,1H3,(H,12,13);1H
. This code provides a specific description of the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a white to slightly pale yellow powder or crystal . The melting point ranges from 208.0 to 212.0 °C .Scientific Research Applications
Comparative Metabolism in Herbicides
Acetochlor and metolachlor, herbicides structurally similar to 2-amino-N-(2-chloro-6-methylphenyl)acetamide hydrochloride, have been studied for their metabolism in human and rat liver microsomes. These compounds undergo a complex metabolic pathway leading to potential carcinogenic products. Notably, the cytochrome P450 isoforms responsible for human metabolism of these herbicides have been identified as CYP3A4 and CYP2B6, indicating a potential area of study for similar compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Dye Intermediate Market Analysis
A study on the commercial dye intermediate market discovered an inconsistency in delivered materials, identifying a substance as 5-amino-4-chloro-2,7-dimethyl-1H-benzimidazole instead of the expected 2-chloro-5-methyl-1,4-phenylenediamine. This highlights the importance of accurate chemical characterization in the dye industry and suggests potential applications in quality control and product verification processes (Drabina et al., 2009).
Hydrogen Bond Studies
Research into substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, which share structural similarities with this compound, demonstrates the significance of hydrogen bonding in molecular interactions. This area could be relevant for the development of new pharmaceuticals or chemical compounds based on similar structural frameworks (Romero & Margarita, 2008).
Chemoselective Acetylation in Antimalarial Drugs
The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a process related to the synthesis of antimalarial drugs, suggests potential pharmaceutical applications for similar acetamide derivatives. This research could guide the development of efficient synthesis methods for related compounds (Magadum & Yadav, 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/eye protection/face protection .
Properties
IUPAC Name |
2-amino-N-(2-chloro-6-methylphenyl)acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O.ClH/c1-6-3-2-4-7(10)9(6)12-8(13)5-11;/h2-4H,5,11H2,1H3,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWVMQDGQQXYCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964677 |
Source
|
Record name | 2-Amino-N-(2-chloro-6-methylphenyl)ethanimidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50416-18-7 |
Source
|
Record name | 2-Amino-N-(2-chloro-6-methylphenyl)ethanimidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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